1,1-Difluoro-6-((2-fluorophenyl)sulfonyl)-6-azaspiro[2.5]octane
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Overview
Description
The compound “1,1-Difluoro-6-((2-fluorophenyl)sulfonyl)-6-azaspiro[2.5]octane” is a complex organic molecule. It contains a spirocyclic structure (a type of cyclic compound where two rings share a single atom), a sulfonyl group ((2-fluorophenyl)sulfonyl), and fluorine atoms attached to the spirocyclic structure .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the spirocyclic structure, the introduction of the sulfonyl group, and the addition of the fluorine atoms. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the spirocyclic structure, the sulfonyl group, and the fluorine atoms. The exact three-dimensional structure would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl group and the fluorine atoms. These groups are known to be quite reactive and could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the sulfonyl group and the fluorine atoms could affect these properties .Scientific Research Applications
Environmental Biodegradability and Degradation Pathways
Research has extensively investigated the environmental biodegradability and microbial degradation pathways of polyfluoroalkyl chemicals, highlighting their transformation into perfluorinated carboxylic acids and sulfonic acids such as PFOA and PFOS. These studies propose laboratory investigations into important precursors like fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives to understand their environmental fate and effects (Liu & Avendaño, 2013).
Environmental and Human Health Impacts
There's a growing concern over the potential human and environmental health impacts of perfluorinated and polyfluoroalkyl substances, with studies highlighting their systemic multiple organ toxicities. New compounds that can replace PFASs are being investigated due to their persistence, bioaccumulation, and toxicity. Novel fluorinated alternatives are under review for their environmental releases, persistence, and exposure risks to biota and humans, indicating the necessity for additional toxicological studies (Wang et al., 2019).
Alternative Environmentally Friendly Compounds
The search for environmentally friendly alternatives to harmful perfluorinated compounds has led to the investigation of other fluorinated gases with lower global warming potentials and less harmful impacts on the environment and human health. Such alternatives include perfluorocarbons, trifluoroiodomethane, perfluorinated ketones, and fluoronitrile, which are being assessed for their physicochemical properties, insulation performances, and compatibility with metals and equipment (Wang et al., 2019).
Monitoring and Fate in the Aquatic Environment
Emerging studies focus on the monitoring of PFAS mixtures in environmental samples and their fate in the aquatic environment, including the vadose zone at contaminated sites. High-resolution field data are crucial for validating transport simulation models developed from laboratory studies, helping to evaluate lithological separations of PFAS fractions and their transport in the vadose zone (Bekele et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,2-difluoro-6-(2-fluorophenyl)sulfonyl-6-azaspiro[2.5]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2S/c14-10-3-1-2-4-11(10)20(18,19)17-7-5-12(6-8-17)9-13(12,15)16/h1-4H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKNUKHBTLTOOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)S(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Difluoro-6-((2-fluorophenyl)sulfonyl)-6-azaspiro[2.5]octane |
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